molecular formula C16H15ClN2O4S2 B2705025 2-(4-Chloro-phenyl)-3-(4-methyl-3-nitro-benzenesulfonyl)-thiazolidine CAS No. 337353-77-2

2-(4-Chloro-phenyl)-3-(4-methyl-3-nitro-benzenesulfonyl)-thiazolidine

Cat. No. B2705025
M. Wt: 398.88
InChI Key: XVEMLTZHNOHROB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-phenyl)-3-(4-methyl-3-nitro-benzenesulfonyl)-thiazolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazolidine derivative that contains a chlorophenyl group, a methyl group, and a nitrobenzenesulfonyl group.

Scientific Research Applications

Mobility of Methylene Group Hydrogen Atoms

Research on derivatives of thiazolidin-4-one, a structurally similar compound to the chemical , has revealed insights into the mobility of hydrogen atoms in the methylene group. This study contributes to the understanding of the chemical behavior of such compounds (Chizhevskaya, Kharchenko, & Khovratovich, 1967).

Synthesis of Heterocyclic Compounds

The synthesis of novel heterocyclic compounds, including thiazolidine derivatives, is an area of interest due to their potential applications in various fields such as materials science and pharmaceuticals. For instance, the creation of three-ring heterosystems and their use in dye synthesis highlights the versatility of these compounds (Mikitenko & Romanov, 1983).

Hypoglycemic and Hypolipidemic Activities

Studies on thiazolidine derivatives have demonstrated their potential in treating conditions like diabetes and high lipid levels. One such study found that a specific thiazolidine compound had significant hypoglycemic and hypolipidemic activities, indicating its potential as a therapeutic agent (Sohda et al., 1982).

Synthesis of New Derivatives

Research has been conducted on the synthesis of new thiazolidin-4-one derivatives, expanding the chemical library of these compounds. This research is crucial for developing new materials and drugs with novel properties (Abood, Sha'aban, & Abd-Alhassan, 2016).

Antimicrobial Activity

Thiazolidine derivatives have been studied for their antimicrobial properties. Some compounds in this category have shown significant activity against various bacterial strains, making them potential candidates for developing new antibiotics (Parekh, Juddhawala, & Rawal, 2013).

Enzyme Inhibition

Research into N-(4-phenylthiazol-2-yl)benzenesulfonamides, compounds related to thiazolidines, has yielded potent inhibitors of specific enzymes, offering potential therapeutic applications (Röver et al., 1997).

Antibacterial Agents

Synthesis of 2-imino-3-[Carboxamido o-hydroxyphenyl]-5-Arylidene-4-Thiazolidinone and its derivatives has shown considerable antibacterial efficacy, particularly against Gram-positive bacteria. This suggests the importance of the arylidene moiety in enhancing the antibacterial properties of these compounds (Patel et al., 2010).

properties

IUPAC Name

2-(4-chlorophenyl)-3-(4-methyl-3-nitrophenyl)sulfonyl-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4S2/c1-11-2-7-14(10-15(11)19(20)21)25(22,23)18-8-9-24-16(18)12-3-5-13(17)6-4-12/h2-7,10,16H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEMLTZHNOHROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-phenyl)-3-(4-methyl-3-nitro-benzenesulfonyl)-thiazolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.